molecular formula C15H9FN2S B580064 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile CAS No. 1274859-33-4

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile

Cat. No. B580064
M. Wt: 268.309
InChI Key: WDHYUBIJZHYUOV-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile” is a compound with the molecular formula C15H9FN2S . It is a radioligand developed for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGlu5) in the central nervous system (CNS) . Glutamate, the major excitatory neurotransmitter in the CNS, signals through both ionotropic and metabotropic glutamate receptors.


Synthesis Analysis

The synthesis of this compound involves the use of its bromomethyl analog, which is treated with [18F]fluoride ion to yield the compound . The precursor and standard compounds were prepared by a coupling reaction catalyzed by palladium .


Molecular Structure Analysis

The molecular structure of this compound was designed using the structure of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) as a template . It has been found to have high affinity for mGlu5 receptors with moderate lipophilicity .


Chemical Reactions Analysis

The compound is a radioligand developed for PET imaging of mGlu5 in the CNS . It is stable in monkey plasma and human whole blood in vitro and in monkey and human brain homogenates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.309. It has been found to have high affinity for mGlu5 receptors with moderate lipophilicity .

Scientific Research Applications

Radioligand Development for Brain Imaging

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile and its analogs are extensively studied for their application as radioligands in brain imaging. A notable example is the synthesis of fluorine-18 labeled compounds which exhibit high affinity and selectivity for metabotropic glutamate subtype-5 receptors (mGluR5) in the brain. These compounds are utilized in positron emission tomography (PET) imaging to study brain functions and disorders (Siméon et al., 2007). Similar studies involve the development of radioligands like [18F]3 for imaging monkey brain mGluR5 receptors, demonstrating their potential for broader applications in neuroscience research (Siméon et al., 2012).

Molecular Imaging and Cancer Research

Several derivatives of 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile have shown promise in the field of molecular imaging and cancer research. Compounds like 5-fluoro-2-(4-amino-3-substituted-phenyl)benzothiazoles, synthesized through various routes, exhibit potent cytotoxicity against certain cancer cell lines. These compounds are being explored for their antitumor properties, with some undergoing pharmaceutical development (Hutchinson et al., 2001).

Development of Novel Radiotracers

The compound and its analogs are instrumental in the development of novel radiotracers for PET. Studies demonstrate the radiosynthesis and evaluation of these tracers for imaging various receptors, like AMPA receptors, in the brain. This research contributes to the understanding of receptor distribution and functioning in normal and diseased states (Yuan et al., 2016).

Pharmaceutical Chemistry and Drug Development

These compounds play a significant role in pharmaceutical chemistry, particularly in the synthesis of mGluR5 antagonists. The structure-activity relationship studies around these compounds contribute to the development of novel drugs with potential therapeutic applications (Poon et al., 2004).

Synthesis and Characterization of Novel Compounds

Research also focuses on the synthesis and characterization of novel compounds containing the 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile structure. These compounds are analyzed for various properties, including antimicrobial and antioxidant activities, contributing to the exploration of new chemical entities for diverse applications (Raparla et al., 2013).

Future Directions

The compound has been developed for PET imaging of mGlu5 in the CNS . It shows promise for visualizing and studying the CNS mGlu5 receptors in normal and pathologic states . It merits further evaluation as a PET radioligand for mGlu5 in human subjects .

properties

IUPAC Name

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHYUBIJZHYUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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